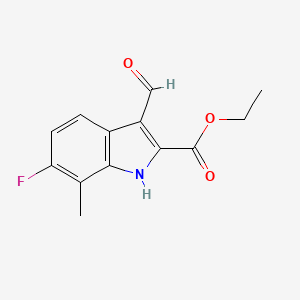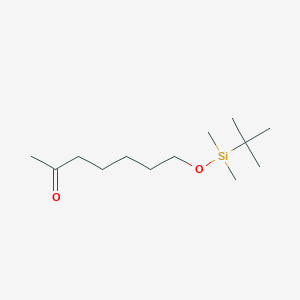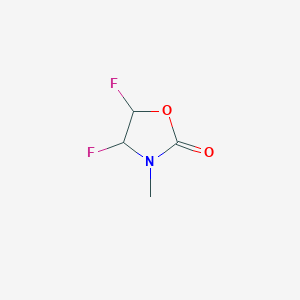
rel-(1R,4S)-4-(4-Bromophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-(1R,4S)-4-(4-Bromophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: is a chiral compound with significant interest in organic chemistry and medicinal chemistry. The compound features a bromophenyl group and a tetrahydronaphthalene core, making it a versatile intermediate in various synthetic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-bromobenzaldehyde and N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.
Key Steps:
Reaction Conditions: Typical conditions include solvents like methanol or ethanol, temperatures ranging from room temperature to reflux, and reaction times varying from a few hours to overnight.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound can be synthesized using a batch process with optimized reaction conditions to ensure high yield and purity.
Continuous Flow Process: For large-scale production, a continuous flow process may be employed, allowing for better control over reaction parameters and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The bromophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or organic solvents, temperatures ranging from 0°C to reflux.
Reduction: Lithium aluminum hydride in dry ether, room temperature to reflux.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents, room temperature to elevated temperatures.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Synthesis: The compound serves as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: It can be used as a biological probe to study receptor-ligand interactions due to its structural similarity to certain bioactive molecules.
Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in the design of central nervous system (CNS) active agents.
Industry:
Material Science: It finds applications in material science for the development of novel polymers and advanced materials.
Mécanisme D'action
Molecular Targets and Pathways:
Receptor Binding: The compound may interact with specific receptors in the CNS, modulating neurotransmitter activity.
Enzyme Inhibition: It can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular functions.
Comparaison Avec Des Composés Similaires
4-(4-Bromophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the N-methyl group, leading to different pharmacological properties.
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the bromophenyl group, affecting its reactivity and applications.
Uniqueness:
Structural Features: The presence of both the bromophenyl group and the N-methyl group in rel-(1R,4S)-4-(4-Bromophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine imparts unique chemical and biological properties, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C17H18BrN |
|---|---|
Poids moléculaire |
316.2 g/mol |
Nom IUPAC |
(1R,4S)-4-(4-bromophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C17H18BrN/c1-19-17-11-10-14(12-6-8-13(18)9-7-12)15-4-2-3-5-16(15)17/h2-9,14,17,19H,10-11H2,1H3/t14-,17+/m0/s1 |
Clé InChI |
RHZPRTGVQUYQFA-WMLDXEAASA-N |
SMILES isomérique |
CN[C@@H]1CC[C@H](C2=CC=CC=C12)C3=CC=C(C=C3)Br |
SMILES canonique |
CNC1CCC(C2=CC=CC=C12)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


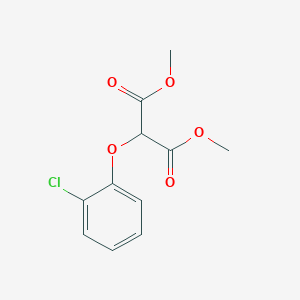
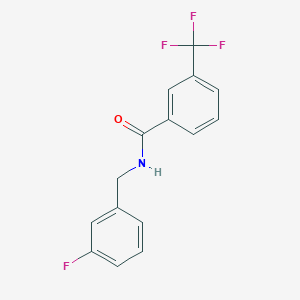
![1-[4-Chloro-2-(methylsulfonyl)phenyl]-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperazine](/img/structure/B12839072.png)
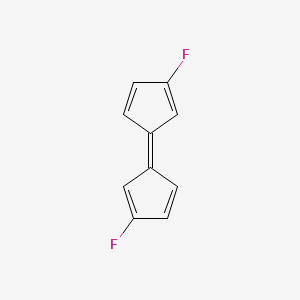
![5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B12839087.png)
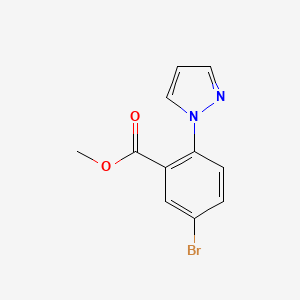

![8-Allyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12839111.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(ethylamino)-2',7'-dimethyl-](/img/structure/B12839130.png)
